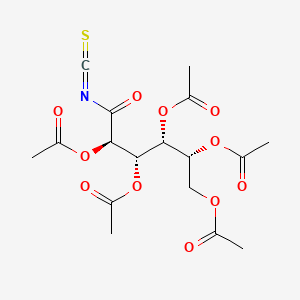
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate is a complex organic compound characterized by its unique structure, which includes multiple acetyl groups and an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate typically involves the acetylation of D-glucose derivatives. One common method includes the selective anomeric synthesis of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose . The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the isothiocyanate group, leading to different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl and isothiocyanate groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of D-Gluconoyl isothiocyanate, 2,3,4,5,6-pentaacetate involves its interaction with various molecular targets. The isothiocyanate group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity underlies its potential biological activities and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
D-Glucose, 2,3,4,5,6-pentaacetate: This compound is similar in structure but lacks the isothiocyanate group.
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: Another acetylated glucose derivative used in organic synthesis.
Properties
CAS No. |
58314-42-4 |
|---|---|
Molecular Formula |
C17H21NO11S |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6-isothiocyanato-6-oxohexyl] acetate |
InChI |
InChI=1S/C17H21NO11S/c1-8(19)25-6-13(26-9(2)20)14(27-10(3)21)15(28-11(4)22)16(29-12(5)23)17(24)18-7-30/h13-16H,6H2,1-5H3/t13-,14-,15+,16-/m1/s1 |
InChI Key |
BRIVTLBDKGIQQB-LVQVYYBASA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(C(C(=O)N=C=S)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)


![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)

![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
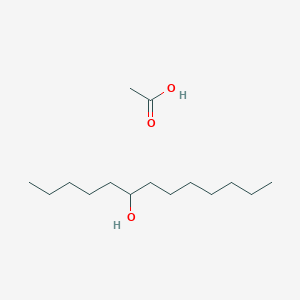
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)
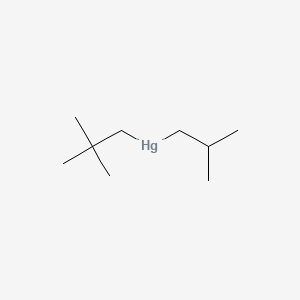

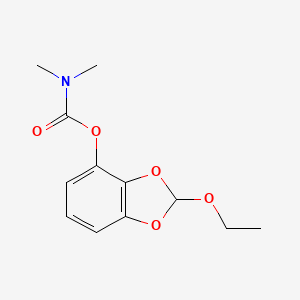

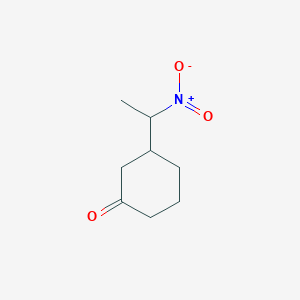
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
